Ácido tiofeno-2-sulfónico

Descripción general

Descripción

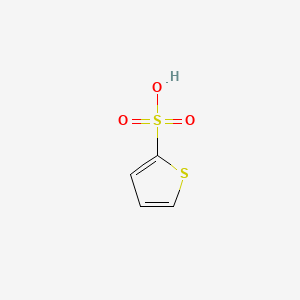

Thiophene-2-sulfonic acid is an organic compound with the molecular formula C4H4O3S. It belongs to the thiophene family, which are sulfur-containing heterocyclic compounds. Thiophene-2-sulfonic acid is characterized by a thiophene ring substituted with a sulfonic acid group at the second position. This compound is known for its aromatic properties and is widely used in various chemical and industrial applications.

Aplicaciones Científicas De Investigación

Thiophene-2-sulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.

Biology: Thiophene-2-sulfonic acid derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Some derivatives are explored for their potential use in pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Action Environment

The action, efficacy, and stability of Thiophene-2-sulfonic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, pH levels, temperature, and light exposure . Furthermore, the compound’s effectiveness can be influenced by the physiological environment within the body, including the presence of other molecules, pH levels, and temperature.

Análisis Bioquímico

Biochemical Properties

Thiophene-2-sulfonic acid plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiophene derivatives have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that Thiophene-2-sulfonic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Some thiophene-based compounds have shown dose-dependent effects in in vitro anti-inflammatory activity assays .

Metabolic Pathways

Thiophene derivatives are known to undergo various reactions leading to substitution on the thiophene ring , which suggests that Thiophene-2-sulfonic acid may be involved in similar metabolic pathways.

Subcellular Localization

The subcellular localization of a protein or compound can provide valuable insights into its functionalities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thiophene-2-sulfonic acid can be synthesized through several methods. One common method involves the sulfonation of thiophene using sulfuric acid. The reaction typically proceeds as follows:

C4H4S+H2SO4→C4H3SO3H+H2O

In this reaction, thiophene reacts with sulfuric acid to form thiophene-2-sulfonic acid and water. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, thiophene-2-sulfonic acid is often produced using chlorosulfonic acid. The reaction involves the following steps:

- Thiophene is treated with chlorosulfonic acid.

- The resulting product is then hydrolyzed to yield thiophene-2-sulfonic acid.

This method is preferred in industrial applications due to its efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: Thiophene-2-sulfonic acid undergoes various chemical reactions, including:

Oxidation: Thiophene-2-sulfonic acid can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert thiophene-2-sulfonic acid to thiophene-2-sulfonamide.

Substitution: Electrophilic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Thiophene-2-sulfonamide.

Substitution: Various substituted thiophene derivatives.

Comparación Con Compuestos Similares

Thiophene-2-sulfonic acid can be compared with other similar compounds such as:

Thiophene-3-sulfonic acid: Similar structure but with the sulfonic acid group at the third position.

Thiophene-2-sulfonamide: A derivative where the sulfonic acid group is replaced by a sulfonamide group.

Thiophene-2-sulfonyl chloride: A derivative where the sulfonic acid group is replaced by a sulfonyl chloride group.

Uniqueness: Thiophene-2-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to its isomers and derivatives.

Actividad Biológica

Thiophene-2-sulfonic acid is a versatile compound that has garnered attention in various scientific fields due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Thiophene-2-sulfonic Acid

Thiophene-2-sulfonic acid is a sulfonic acid derivative of thiophene, a five-membered aromatic ring containing sulfur. Its chemical structure allows for various modifications, leading to a range of biological activities. The compound is primarily studied for its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that thiophene-2-sulfonic acid derivatives exhibit significant antimicrobial effects. For instance, several studies have demonstrated their efficacy against various bacterial strains:

| Compound | Target Bacteria | Activity (%) at 50 µg/ml |

|---|---|---|

| 3b | Pseudomonas syringae | 86% |

| 3b | Xanthomonas oryzae | 54% |

| 3b | Xanthomonas axonopodis | 92% |

These values suggest that thiophene derivatives can serve as effective bactericides, outperforming some conventional treatments .

Anticancer Activity

Thiophene-2-sulfonic acid and its derivatives have been evaluated for their anticancer properties. A study assessed the antiproliferative activity of synthesized compounds against breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines. The results indicated that certain derivatives exhibited strong inhibitory effects comparable to doxorubicin, a standard chemotherapy agent:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 11b | MCF7 | 5.5 |

| 11a | HCT116 | 6.0 |

These findings highlight the potential of thiophene-based compounds in cancer therapy through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Activity

Thiophene-2-sulfonic acid derivatives also demonstrate anti-inflammatory properties. In vitro assays revealed that these compounds could inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. One study reported the following effects:

- Compound 5 : Reduced TNF-α expression significantly at a concentration of 10 µM.

- Compound 11 : Showed superior anti-inflammatory activity compared to indomethacin in classic inflammation models.

The anti-inflammatory effects were attributed to the modulation of key signaling pathways, including NF-ĸB .

The biological activity of thiophene-2-sulfonic acid is believed to involve several mechanisms:

- Enzyme Inhibition : Compounds derived from thiophene-2-sulfonic acid have been shown to inhibit enzymes such as COX and LOX, which are crucial in inflammatory processes.

- Gene Expression Modulation : These compounds can negatively regulate pro-inflammatory gene expression, impacting cytokine production.

- Binding Interactions : Molecular docking studies suggest that thiophene derivatives can bind effectively to target proteins, influencing their activity and stability .

Case Studies

Several case studies illustrate the diverse applications of thiophene-2-sulfonic acid in biological research:

- Case Study 1 : A study on the synthesis of various thiophene derivatives demonstrated their potential as COX inhibitors, with IC50 values indicating strong inhibitory activity .

- Case Study 2 : Research on the antiproliferative effects of thiophene derivatives showed promising results against cancer cell lines, providing a foundation for further development in anticancer therapies .

Propiedades

IUPAC Name |

thiophene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXLLFUSNQCWJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276544 | |

| Record name | thiophene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-84-5 | |

| Record name | thiophene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Thiophene-2-sulfonic acid derivatives as anti-proliferative agents?

A1: While the provided research papers focus on the synthesis and characterization of Thiophene-2-sulfonic acid derivatives, they do not delve into the specific mechanism of action for these compounds as anti-proliferative agents. Further research is needed to understand how these compounds interact with their biological targets and their downstream effects on cell proliferation.

Q2: What is the structural characterization of Tasisulam sodium (5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt)?

A2: Tasisulam sodium is a specific derivative of Thiophene-2-sulfonic acid. Its molecular formula is C11H5BrCl2NNaO4S2. [] While the research papers don't provide detailed spectroscopic data, they highlight the development of efficient synthetic routes for its large-scale production. []

Q3: How does the structure of Thiophene-2-sulfonic acid derivatives impact their activity?

A3: The research highlights the structure-activity relationship (SAR) of certain Thiophene-2-sulfonic acid derivatives. For example, one study focuses on derivatives where the thiophene ring is substituted with a halogen, and a phenyl ring carries various substituents like alkyl, alkoxy, halogen, cyano, and carboxy groups. [] These modifications are suggested to influence the compound's interaction with its target, ultimately affecting its activity and potency.

Q4: What are the challenges in synthesizing Thiophene-2-sulfonic acid derivatives, and how have researchers addressed them?

A4: The synthesis of Thiophene-2-sulfonic acid derivatives, particularly on a larger scale, presents challenges in terms of efficiency, impurity control, and worker safety. Researchers have developed a continuous Schotten–Baumann reaction method for synthesizing Tasisulam sodium, improving upon the initial carbonyl diimidazole method. [] This new approach reduces unit operations, minimizes worker exposure, and allows for production in standard laboratory settings. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.